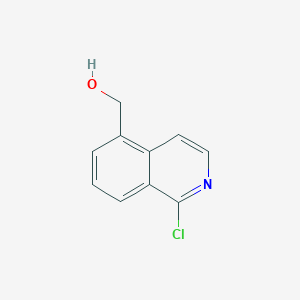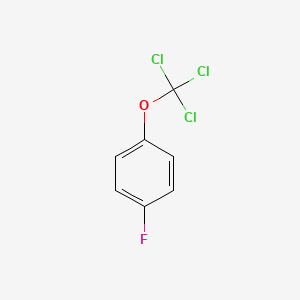
3-(Iodomethyl)oxetane
概要
説明
3-(Iodomethyl)oxetane (3-IMO) is a chemical compound that has recently been gaining traction in the scientific community due to its unique properties and potential applications. 3-IMO is a cyclic ether, which is a type of ether that contains a three-membered ring. It is a colorless, volatile liquid with a boiling point of 74°C and a melting point of -10°C. 3-IMO is a versatile chemical compound with a wide range of applications in various scientific fields, including organic synthesis, catalysis, and biochemistry.
科学的研究の応用
Oxetane Chemistry in Drug Discovery
Oxetanes, such as 3-(Iodomethyl)oxetane, are increasingly recognized for their unique properties in drug discovery. They have been shown to be bioisosteres for the geminal dimethyl group and the carbonyl group. This characteristic allows for diverse structural modifications in drug molecules, improving properties like solubility and metabolic stability. For instance, Hamzik and Brubaker (2010) described a method to access diverse 3-aminooxetanes, highlighting the utility of oxetanes in medicinal chemistry (Hamzik & Brubaker, 2010). Similarly, Wuitschik et al. (2010) noted that replacing common functionalities like gem-dimethyl or carbonyl groups with an oxetane can significantly improve a drug's aqueous solubility and metabolic stability (Wuitschik et al., 2010).
Synthesis and Reactivity
Oxetanes are versatile building blocks in synthetic chemistry. Guo et al. (2016) developed a one-pot reaction strategy for the coupling of oxetanes with carbon dioxide and amines, producing functionalized carbamates. This methodology is particularly relevant for synthesizing pharmaceutically relevant carbamates (Guo et al., 2016). Additionally, Ye, He, and Zhang (2010) presented a general method for synthesizing various oxetan-3-ones, a substrate valuable in drug discovery (Ye, He, & Zhang, 2010).
Protein Modification
Oxetanes have also found application in protein modification. Boutureira et al. (2017) demonstrated a simple method for incorporating oxetanes into proteins through chemoselective alkylation of cysteine. This advancement opens avenues for identifying novel drug candidates with improved properties (Boutureira et al., 2017).
Polymer Synthesis
In the field of polymer synthesis, oxetane derivatives have been usedto create a variety of polyether glycols and other polymers. Bellinghiere et al. (2015) discussed the role of C(3)-substituted oxetanes in delivering polyether glycols with pendant substituents, highlighting their significance in polymer synthesis and pharmaceutical applications (Bellinghiere et al., 2015). Moreover, Darensbourg, Moncada, and Wei (2011) reported on the coupling reactions of several oxetane derivatives with carbon dioxide, showcasing their utility in producing aliphatic polycarbonates (Darensbourg, Moncada, & Wei, 2011).
Energetic Materials
The application of oxetanes extends into the development of energetic materials. Born et al. (2021) synthesized 3,3-dinitratooxetane, a solid-state oxidizer with high oxygen content, demonstrating the potential of oxetane derivatives in creating novel monomers and polymers for energetic applications (Born et al., 2021).
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-(Iodomethyl)oxetane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. It is known to interact with various enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids . Additionally, this compound can act as an alkylating agent, modifying the structure and function of proteins by forming covalent bonds with amino acid residues .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compoundFor instance, it has been observed to induce oxidative stress in certain cell types, leading to the activation of stress response pathways and changes in gene expression . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This alkylation process can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . The degradation products may also have biological effects, which need to be considered in long-term studies. In vivo studies have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse outcomes. Studies in animal models have shown that high doses of this compound can induce oxidative stress, inflammation, and tissue damage . Additionally, threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . It is essential to carefully determine the appropriate dosage to minimize adverse effects while achieving the desired biological outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules . These metabolic reactions can influence the overall metabolic flux and levels of specific metabolites within the cell. Additionally, this compound can affect the activity of key metabolic enzymes, thereby altering the balance of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to various cellular compartments . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes
特性
IUPAC Name |
3-(iodomethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c5-1-4-2-6-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHNOLTTATVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614110 | |
| Record name | 3-(Iodomethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003013-77-1 | |
| Record name | 3-(Iodomethyl)oxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003013-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Iodomethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(iodomethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)








